Cas no 84783-67-5 ((4-methanesulfonylphenyl)thiourea)

(4-methanesulfonylphenyl)thiourea structure
84783-67-5 structure
Product name:(4-methanesulfonylphenyl)thiourea
CAS No:84783-67-5
MF:C8H10N2O2S2
MW:230.307199001312
MDL:MFCD10693660
CID:725642
PubChem ID:3020120

(4-methanesulfonylphenyl)thiourea Chemical and Physical Properties

Names and Identifiers

    • Thiourea,N-[4-(methylsulfonyl)phenyl]-
    • (4-Methanesulfonyl-phenyl)-thiourea
    • (4-methylsulfonylphenyl)thiourea
    • 1-(4-(Methylsulfonyl)phenyl)thiourea
    • (4-methanesulfonylphenyl)thiourea
    • N-[4-(Methylsulfonyl)phenyl]thiourea (ACI)
    • Thiourea, [4-(methylsulfonyl)phenyl]- (9CI)
    • Urea, 1-[p-(methylsulfonyl)phenyl]-2-thio- (6CI)
    • AS-76300
    • SCHEMBL11245631
    • Urea, 1-[p-(methylsulfonyl)phenyl]-2-thio-
    • HP388X4TSB
    • 1-(4-Methylsulphonylphenyl)thiourea
    • NS00038646
    • MFCD10693660
    • N-[4-(Methylsulfonyl)phenyl]thiourea
    • Thiourea, N-[4-(methylsulfonyl)phenyl]-
    • GZVDZCUMARHBQV-UHFFFAOYSA-N
    • AKOS005205810
    • 1-(4-Methylsulfonylphenyl)thiourea
    • 4-methanesulfonylphenylthiourea
    • Thiourea, [4-(methylsulfonyl)phenyl]-
    • F2158-0196
    • D97522
    • 84783-67-5
    • DTXSID60233812
    • EINECS 284-104-3
    • EN300-238774
    • MDL: MFCD10693660
    • Inchi: 1S/C8H10N2O2S2/c1-14(11,12)7-4-2-6(3-5-7)10-8(9)13/h2-5H,1H3,(H3,9,10,13)
    • InChI Key: GZVDZCUMARHBQV-UHFFFAOYSA-N
    • SMILES: O=S(C)(C1C=CC(NC(N)=S)=CC=1)=O

Computed Properties

  • Exact Mass: 230.018369
  • Monoisotopic Mass: 230.018369
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 113
  • XLogP3: 0.6

Experimental Properties

  • Density: 1.445
  • Boiling Point: 435.9°C at 760 mmHg
  • Flash Point: 217.4°C
  • Refractive Index: 1.665

(4-methanesulfonylphenyl)thiourea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2158-0196-0.5g
(4-methanesulfonylphenyl)thiourea
84783-67-5 95%
0.5g
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CR560-50mg
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84783-67-5 95+%
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Enamine
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Enamine
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Enamine
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Aaron
AR008H7F-250mg
1-(4-(METHYLSULFONYL)PHENYL)THIOUREA
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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(4-methanesulfonylphenyl)thiourea Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Properties and the interfacial surface of the carbon fiber-reinforced PF nylon
Liu, Minying; Zhao, Qingxiang; Wang, Yudong; Li, Xiangkui, Gaofenzi Cailiao Kexue Yu Gongcheng, 1994, 10(20), 42-7

(4-methanesulfonylphenyl)thiourea Raw materials

(4-methanesulfonylphenyl)thiourea Preparation Products

(4-methanesulfonylphenyl)thiourea Related Literature

Additional information on (4-methanesulfonylphenyl)thiourea

Thiourea, N-[4-(methylsulfonyl)phenyl]- (CAS No. 84783-67-5): A Comprehensive Overview in Modern Chemical Biology

Thiourea, N-[4-(methylsulfonyl)phenyl]-, identified by its CAS number 84783-67-5, is a significant compound in the realm of chemical biology and pharmaceutical research. This compound, featuring a unique structural motif with a thiourea core and a methylsulfonylphenyl substituent, has garnered considerable attention due to its versatile applications in drug discovery and molecular recognition. The integration of sulfur and nitrogen atoms in its structure imparts distinctive reactivity and binding properties, making it a valuable scaffold for developing novel bioactive molecules.

The chemical structure of Thiourea, N-[4-(methylsulfonyl)phenyl]- encompasses a thiourea moiety connected to a phenyl ring substituted with a methylsulfonyl group. This arrangement not only enhances the compound's solubility in polar solvents but also facilitates its interaction with biological targets. The thiourea group is particularly noteworthy for its ability to participate in hydrogen bonding and coordinate with metal ions, which are crucial for enzyme inhibition and receptor binding. The methylsulfonylphenyl moiety, on the other hand, contributes to the compound's lipophilicity and electronic properties, enabling fine-tuning of its pharmacokinetic profile.

In recent years, the pharmaceutical industry has witnessed a surge in interest towards thiourea derivatives due to their potential as pharmacological agents. Research has demonstrated that compounds containing the thiourea moiety exhibit inhibitory activity against various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. Specifically, Thiourea, N-[4-(methylsulfonyl)phenyl]- has been explored for its anti-inflammatory properties, with studies indicating that it can modulate the activity of key inflammatory pathways by interacting with specific protein targets.

One of the most compelling aspects of Thiourea, N-[4-(methylsulfonyl)phenyl]- is its role as a versatile intermediate in synthetic chemistry. Its unique structure allows for modifications at multiple sites, enabling chemists to tailor its biological activity for specific therapeutic applications. For instance, researchers have utilized this compound as a precursor in the synthesis of sulfonamide-based drugs, which are known for their broad spectrum of antimicrobial and anti-inflammatory effects. The methylsulfonyl group serves as a handle for further functionalization, allowing the introduction of additional pharmacophores that enhance binding affinity and selectivity.

The synthesis of Thiourea, N-[4-(methylsulfonyl)phenyl]- typically involves multi-step reactions starting from commercially available precursors such as 4-methylsulfonylbenzaldehyde and thiourea. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the desired carbon-sulfur bonds with high efficiency.

Evaluation of the pharmacological properties of Thiourea, N-[4-(methylsulfonyl)phenyl]- has revealed several promising characteristics. In vitro studies have shown that this compound exhibits significant inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), which is a key mediator of inflammation. Additionally, preclinical trials have indicated that it may possess neuroprotective effects by modulating oxidative stress pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings underscore the potential of this compound as a lead molecule for further drug development.

The molecular interactions governing the biological activity of Thiourea, N-[4-(methylsulfonyl)phenyl]- have been extensively studied using computational chemistry techniques. Molecular docking simulations have provided insights into how this compound binds to target proteins at an atomic level, revealing key interactions between its functional groups and amino acid residues in the binding pocket. These insights have guided medicinal chemists in designing analogues with improved potency and reduced side effects.

The safety profile of Thiourea, N-[4-(methylsulfonyl)phenyl]- is another critical aspect that has been thoroughly investigated. Acute toxicity studies have demonstrated that this compound exhibits low systemic toxicity at therapeutic doses, making it a favorable candidate for further development. Furthermore, chronic toxicity assessments have shown no significant adverse effects over prolonged exposure periods, reinforcing its potential as a safe pharmacological agent.

The environmental impact of synthesizing and utilizing Thiourea, N-[4-(methylsulfonyl)phenyl]- is also an important consideration. Efforts have been made to develop green chemistry approaches that minimize waste generation and reduce reliance on hazardous reagents. For example, solvent-free reactions and catalytic methods have been explored to enhance sustainability without compromising yield or purity.

In conclusion, Thiourea, N-[4-(methylsulfonyl)phenyl]-, identified by its CAS number 84783-67-5, represents a promising compound in chemical biology with diverse applications in pharmaceutical research. Its unique structural features enable it to interact effectively with biological targets while being amenable to synthetic modifications for tailored therapeutic effects. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.

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